2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide is an organic compound with the molecular formula C9H12ClNOS and a molecular weight of 217.72 g/mol . This compound is characterized by the presence of a thiophene ring, a chloro group, and a propanamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves the reaction of 2-(thiophen-2-yl)ethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted amides, thiol derivatives, and ethers.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thiophene ring and the amide group play crucial roles in the binding interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(thiophen-3-yl)ethyl]propanamide
- 2-chloro-N-[2-(furan-2-yl)ethyl]propanamide
- 2-chloro-N-[2-(pyridin-2-yl)ethyl]propanamide
Uniqueness
2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c1-7(10)9(12)11-5-4-8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQONMZBNDVUHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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